Home > Products > Screening Compounds P66732 > Levothyroxine sodium
Levothyroxine sodium -

Levothyroxine sodium

Catalog Number: EVT-8925920
CAS Number:
Molecular Formula: C15H11I4NNaO4
Molecular Weight: 799.86 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levothyroxine Sodium is the sodium salt of levothyroxine, a synthetic levoisomer of thyroxine (T4) that is similar to the endogenous hormone produced by the thyroid gland. In peripheral tissues, levothyroxine is deiodinated by 5'-deiodinase to form triiodothyronine (T3). T3 enters the cell and binds to nuclear thyroid hormone receptors; the activated hormone-receptor complex in turn triggers gene expression and produces proteins required in the regulation of cellular respiration; thermogenesis; cellular growth and differentiation; and the metabolism of proteins, carbohydrates and lipids. T3 also exhibits cardiostimulatory effects.
The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.
Overview

Levothyroxine sodium is a synthetic form of the thyroid hormone thyroxine, which plays a crucial role in regulating metabolism, growth, and development in the human body. It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough hormones. Levothyroxine sodium is also utilized in managing goiter and preventing the recurrence of thyroid cancer. The compound is classified as a thyroid hormone replacement therapy and is available in various formulations, including tablets and injectable forms.

Source and Classification

Levothyroxine sodium is derived from the amino acid L-tyrosine through a series of chemical reactions that involve iodination and other modifications. It is classified under the category of synthetic thyroid hormones and is recognized in pharmacopoeias worldwide, including the United States Pharmacopeia. Its chemical structure is that of the sodium salt of L-thyroxine, with the molecular formula C15H10I4NNaO4.

Synthesis Analysis

Methods and Technical Details

The synthesis of levothyroxine sodium typically involves several steps:

  1. Iodination of L-Tyrosine: The process begins with the iodination of L-tyrosine to form 3,5-diiodo-L-tyrosine.
  2. Protection and Esterification: The amino group of 3,5-diiodo-L-tyrosine is protected through acetylation, followed by converting the carboxylic acid group into an ethyl ester.
  3. Oxidative Coupling: The protected iodinated tyrosine undergoes oxidative coupling to form a biphenyl ether moiety.
  4. Acid Hydrolysis: The biphenyl ether undergoes acid hydrolysis to yield levothyroxine as a free base.
  5. Conversion to Sodium Salt: Finally, levothyroxine is converted to its sodium salt form by treatment with sodium hydroxide .

This multi-step process can yield levothyroxine sodium in high purity, often exceeding 98% .

Molecular Structure Analysis

Structure and Data

Levothyroxine sodium has a complex molecular structure characterized by its iodine content and phenolic groups. The structural formula can be represented as:

C15H10I4NNaO4\text{C}_{15}\text{H}_{10}\text{I}_{4}\text{N}\text{Na}\text{O}_{4}

Key structural features include:

  • Two aromatic rings
  • Four iodine atoms
  • A sodium ion associated with the carboxylate group

Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are commonly employed to confirm its structure and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Levothyroxine sodium can participate in various chemical reactions relevant to its pharmaceutical use:

  1. Degradation Reactions: Under specific conditions (e.g., exposure to light or moisture), levothyroxine may degrade, leading to the formation of impurities. High-pressure liquid chromatography is often used to analyze these degradation products .
  2. Complex Formation: Levothyroxine can form complexes with various cations, which can influence its solubility and bioavailability in pharmaceutical formulations .
  3. Salt Formation: The conversion from levothyroxine free base to its sodium salt involves neutralization reactions that enhance its stability and solubility.
Mechanism of Action

Process and Data

Levothyroxine sodium acts by mimicking the natural hormone thyroxine in the body. Once administered, it binds to thyroid hormone receptors in various tissues, influencing gene expression related to metabolism, protein synthesis, and energy expenditure. This action leads to increased metabolic activity across multiple organ systems, effectively alleviating symptoms associated with hypothyroidism.

The pharmacokinetics of levothyroxine sodium indicate that it has a half-life of approximately 7 days, allowing for once-daily dosing in most therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Levothyroxine sodium typically appears as a white or off-white crystalline powder.
  • Solubility: It is slightly soluble in water but more soluble in dilute alkaline solutions.
  • Melting Point: The melting point ranges around 240 °C.

Chemical Properties

  • pH: The pH of aqueous solutions can vary depending on concentration but typically falls within the range of 4.5 to 7.
  • Stability: Levothyroxine sodium is sensitive to light and moisture; therefore, it must be stored in tightly closed containers away from light.
Applications

Levothyroxine sodium has several scientific and medical applications:

  1. Hypothyroidism Treatment: It is primarily used for replacing deficient thyroid hormones in patients diagnosed with hypothyroidism.
  2. Goiter Management: It helps reduce goiter size by providing adequate hormone levels.
  3. Thyroid Cancer Prevention: Post-thyroidectomy patients may require levothyroxine sodium to suppress TSH levels and prevent cancer recurrence.
  4. Research Applications: In laboratory settings, levothyroxine sodium serves as a standard reference material for analytical methods assessing thyroid function.
Pharmacological Mechanisms of Levothyroxine Sodium in Endocrine Regulation

Molecular Interactions with Thyroid Hormone Receptors (TRα/TRβ)

Levothyroxine sodium (L-thyroxine or T4) exerts its primary physiological effects through interactions with nuclear thyroid hormone receptors TRα (NR1A1) and TRβ (NR1A2). These receptors function as ligand-dependent transcription factors belonging to the nuclear receptor superfamily. While triiodothyronine (T3) binds TRα and TRβ with high affinity (approximately 10-fold greater than T4), crystallographic analyses reveal that thyroxine binds the ligand-binding domain (LBD) of TRβ despite the steric challenge posed by its additional 5' iodine moiety [7].

Structural studies demonstrate that TRβ accommodates thyroxine through conformational adaptations within the ligand-binding pocket. Specifically, the loop connecting helices 11 and 12 undergoes subtle rearrangement, while amino acid side chains (including Phe272, Phe455, and Ile276) adjust to create a niche that permits helix 12 (the activation function-2 helix) to pack over the 5' iodine group [7]. This adaptation allows thyroxine-bound TRβ to maintain the transcriptionally active receptor conformation, forming a competent coactivator binding surface. The binding affinity of thyroxine for TRβ is approximately 50-100 nM, significantly lower than T3's affinity (~0.5 nM), but physiologically relevant given circulating thyroxine concentrations (50-120 nM) [7] [4].

Table 1: Structural Adaptations of TRβ Ligand-Binding Domain to Accommodate Thyroxine

Structural ElementAdaptation to T4 BindingFunctional Consequence
Helix 11-12 connecting loopSubtle positional shiftCreates space for 5' iodine
Amino acid side chains (Phe272, Phe455, Ile276)Altered conformationEnlarges ligand-binding niche
Activation Function-2 helix (Helix 12)Packs over 5' iodineMaintains active receptor conformation
Overall LBD topologyMinor adjustmentsPreserves coactivator recruitment surface

Thyroxine-bound TRs undergo conformational changes that facilitate coregulator exchange: release of corepressors (e.g., nuclear receptor corepressor/silencing mediator for retinoid and thyroid hormone receptors) and recruitment of coactivators (e.g., steroid receptor coactivator family members, histone acetyltransferase p300) to thyroid hormone response elements (TREs) in target gene promoters [4] [7]. This molecular switching mechanism underlies the genomic actions of thyroxine, albeit with reduced efficiency compared to triiodothyronine.

Genomic vs. Non-Genomic Signaling Pathways in Metabolic Modulation

Levothyroxine sodium exerts its metabolic effects through two distinct but interconnected signaling paradigms: classical genomic pathways and rapid non-genomic mechanisms.

Genomic Signaling: Thyroxine's genomic actions predominantly occur following its intracellular conversion to triiodothyronine by type 1 or type 2 iodothyronine deiodinases (D1, D2). Intracellular triiodothyronine enters the nucleus and binds TRα/TRβ with high affinity, triggering recruitment of coactivator complexes to thyroid hormone response elements. This modulates the transcription of metabolic genes, including those encoding:

  • Mitochondrial biogenesis regulators (peroxisome proliferator-activated receptor gamma coactivator 1-alpha)
  • Thermogenic proteins (uncoupling protein 1)
  • Lipolytic enzymes (hormone-sensitive lipase)
  • Gluconeogenic enzymes (phosphoenolpyruvate carboxykinase)
  • Cardiac ion channels (voltage-gated potassium channels, sarcoplasmic reticulum calcium-activated ATPase) [4] [7] [9]

The time course for genomic effects spans hours to days, consistent with mechanisms involving gene transcription and protein synthesis.

Non-Genomic Signaling: Thyroxine initiates rapid signaling cascades (seconds to minutes) through plasma membrane receptors independent of nuclear TR translocation. The primary non-genomic receptor is integrin αvβ3, which possesses two distinct thyroxine-binding sites:

  • The S1 site preferentially binds triiodothyronine, triggering cytoplasm-to-nucleus shuttling of TRα1
  • The S2 site preferentially binds thyroxine, initiating signal transduction cascades including:
  • Mitogen-activated protein kinase/extracellular signal-regulated kinase 1/2 activation
  • Phosphatidylinositol 3-kinase/Akt activation
  • Intracellular calcium mobilization [1] [4] [8]

Thyroxine binding to integrin αvβ3 activates mitogen-activated protein kinase, which phosphorylates nuclear targets including TRβ1 at Ser142. This phosphorylation event promotes corepressor dissociation and coactivator recruitment (p300), enhancing transcriptional activity of thyroid hormone receptors [1] [4]. Additionally, thyroxine-activated mitogen-activated protein kinase signaling regulates key metabolic transcription factors:

  • Hypoxia-inducible factor 1-alpha (hypoxia-inducible factor 1-alpha) → angiogenesis
  • Basic fibroblast growth factor (basic fibroblast growth factor) → tissue remodeling
  • Matrix metalloproteinase-9 (matrix metalloproteinase-9) → extracellular matrix degradation [1]

Thyroxine-integrin signaling also influences cellular metabolism through mitochondrial actions. Thyroxine binding to integrin αvβ3 stimulates protein trafficking into mitochondria and modulates respiratory chain activity, thereby affecting oxidative phosphorylation and cellular energy production [4] [9].

Table 2: Comparative Features of Genomic vs. Non-Genomic Thyroxine Signaling

CharacteristicGenomic SignalingNon-Genomic Signaling
Primary ReceptorNuclear TRα/TRβPlasma membrane integrin αvβ3
Key LigandTriiodothyronine (converted from T4)Thyroxine
Time CourseHours to daysSeconds to minutes
Signaling OutputAltered gene transcriptionKinase activation (MAPK/ERK, PI3K/Akt)
Metabolic Effects- Mitochondrial biogenesis- Thermogenesis- Metabolic enzyme expression- Angiogenesis- Glucose uptake- Mitochondrial respiration
Downstream TargetsThyroid hormone response element-regulated genesTranscription factor phosphorylation (e.g., HIF-1α)
InhibitorsTranscriptional inhibitorsTetrac (deaminated thyroxine)

Role in Thyrotropin Suppression and Feedback Loops

Levothyroxine sodium critically regulates the hypothalamic-pituitary-thyroid axis through negative feedback suppression of thyrotropin secretion. This process involves integrated genomic and non-genomic mechanisms:

Genomic Feedback: Thyroxine, predominantly after conversion to triiodothyronine in pituitary thyrotrophs and hypothalamic neurons, binds nuclear TRβ2 receptors. The triiodothyronine-TRβ2 complex recruits corepressors to suppress transcription of the thyrotropin beta-subunit gene and thyrotropin-releasing hormone gene [5] [6]. This genomic suppression reduces thyrotropin synthesis and storage within pituitary thyrotrophs. Notably, TRβ2 exhibits higher affinity for triiodothyronine and greater thyrotropin suppression potency compared to TRα isoforms [5].

Non-Genomic Modulation: Thyroxine modulates thyrotropin secretion through integrin αvβ3-mediated signaling in thyrotrophs. Thyroxine binding activates mitogen-activated protein kinase, which phosphorylates nuclear proteins involved in thyrotropin gene regulation, providing rapid modulation of thyrotropin secretion that precedes genomic effects [1] [5]. This pathway fine-tunes the feedback response dynamics.

The relationship between circulating thyroid hormones and thyrotropin secretion is log-linear, making thyrotropin an exquisitely sensitive parameter of thyroid status. Small changes in serum free thyroxine concentrations produce logarithmically amplified changes in thyrotropin secretion. Specifically:

  • A 2-fold increase in free thyroxine causes a 100-fold decrease in thyrotropin secretion
  • A 50% decrease in free thyroxine causes a 5-10 fold increase in thyrotropin secretion [5] [6]

Table 3: Parameters of Thyrotropin-Thyroxine Feedback Regulation

ParameterRelationshipPhysiological Significance
Log-linear dynamicsExponential inverse correlationThyrotropin is highly sensitive thyroid status indicator
Free thyroxine doubling100-fold thyrotropin decreaseExplains profound thyrotropin suppression in hyperthyroidism
Free thyroxine halving5-10 fold thyrotropin increaseAccounts for marked thyrotropin elevation in hypothyroidism
Time delay4-6 weeks for new steady stateReflects combined genomic/non-genomic regulation timescales
Diurnal variationPeak: 23:00–04:00; Nadir: 10:00–15:00Thyroxine replacement timing may affect thyrotropin measurements
Circannual rhythmHigher thyrotropin in winter monthsSeasonal adaptation of thyroid axis activity

Thyroxine also indirectly regulates thyrotropin through hypothalamic actions. Triiodothyronine generated from thyroxine in the medial basal hypothalamus suppresses thyrotropin-releasing hormone synthesis in paraventricular nucleus neurons. Reduced thyrotropin-releasing hormone release into the hypothalamic-pituitary portal system diminishes thyrotropin-releasing hormone stimulation of pituitary thyrotrophs, further suppressing thyrotropin synthesis and release [5] [6].

The feedback loop exhibits adaptive characteristics influenced by nutritional status and circadian rhythms. Leptin enhances thyrotropin-releasing hormone expression during fasting, while thyroxine's suppressive effects exhibit diurnal variation (thyrotropin peaks nocturnally) and circannual rhythms (higher thyrotropin in winter) [5] [6]. These adaptations integrate thyroid hormone status with energy homeostasis and environmental cycles.

Properties

Product Name

Levothyroxine sodium

Molecular Formula

C15H11I4NNaO4

Molecular Weight

799.86 g/mol

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m0./s1

InChI Key

BRLSOHUOWVCKNI-YDALLXLXSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.